5-Bromoimidazo[1,2-a]pyrazin-3-amine
Description
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H,8H2 |
InChI Key |
DOUQTRXPJHORAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CN=CC2=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or hydrazines
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed
Major Products Formed
Substitution Reactions: Products include substituted imidazo[1,2-a]pyrazines with various functional groups.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include reduced amines or hydrazines
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyrazin-3-amine Derivatives
- N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1a) : Synthesized via GBB reactions, this derivative exhibits dual activity as a CDK9 inhibitor (IC₅₀ = 5.12–7.88 µM) and antiviral agent against influenza A . Its tert-butyl group enhances lipophilicity, improving membrane permeability.
- N-Cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10j) : A nitro-substituted analogue with a melting point of 154–156°C; the electron-withdrawing nitro group reduces basicity compared to brominated counterparts .
Halogenated Derivatives
- 5-Chloroimidazo[1,2-a]pyrazin-3-amine : Similar in structure but less potent than the bromo analogue in PDE inhibition assays, highlighting bromine’s superior electronegativity for target engagement .
- Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-27-1) : A carboxylate derivative with 95.03% purity, used as a synthetic precursor for further functionalization .
Physicochemical Properties
- Thermal Stability: Nitro-substituted derivatives (e.g., 10l) exhibit lower melting points (159–161°C) than amino-substituted analogues (178–181°C) due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
